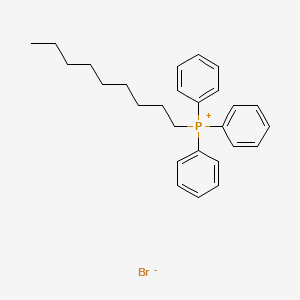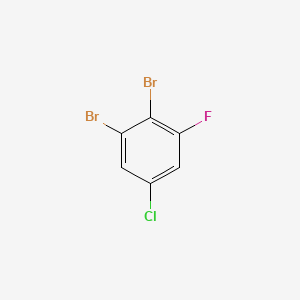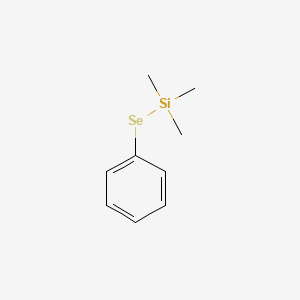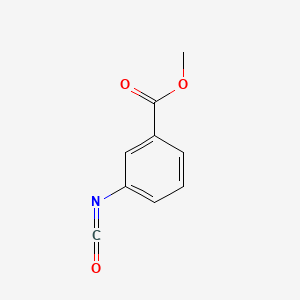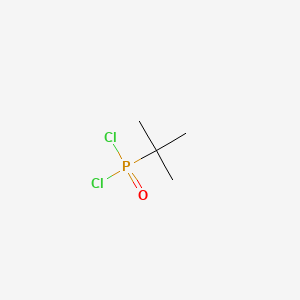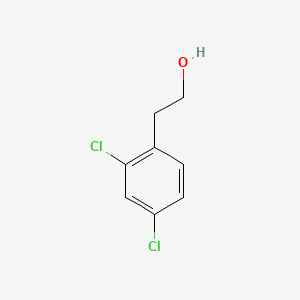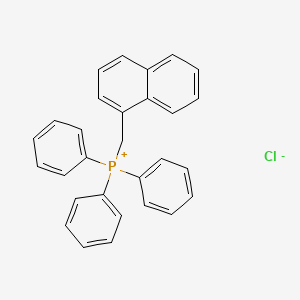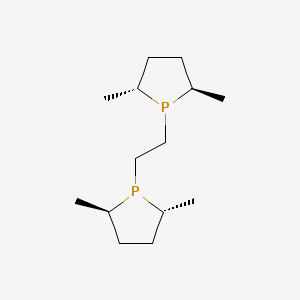
2-Chloro-5-formylphenylboronic acid
Overview
Description
2-Chloro-5-formylphenylboronic acid (2-CFPA) is an organic compound that has been widely studied for its various applications in scientific research. It is a white crystalline solid that is soluble in water, alcohol, and other organic solvents. 2-CFPA is a boronic acid derivative that is often used as a catalyst in organic synthesis. In addition, it has been found to have potential applications in the pharmaceutical and biotechnology industries.
Scientific Research Applications
Medicinal Chemistry: Antimicrobial Activity
Recent discoveries have shown that some 2-formylphenylboronic acids exhibit antimicrobial activity . This activity correlates with the amount of a cyclic isomer formed in DMSO (dimethyl sulfoxide) solution. The presence of the formyl group in 2-Chloro-5-formylphenylboronic acid may contribute to this activity, suggesting potential uses in developing new antimicrobial agents.
Material Science: Functional Group Transformation
In material science, 2-Chloro-5-formylphenylboronic acid can be used to introduce functional groups into materials. The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations . These transformations are crucial for creating materials with specific properties and functions.
Radical Approach in Protodeboronation
A radical approach to catalytic protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation . This transformation is valuable and previously unknown, expanding the synthetic toolbox for chemists.
Total Synthesis of Natural Products
The protodeboronation strategy has been applied in the formal total synthesis of natural products such as d-®-coniceine and indolizidine 209B . This showcases the compound’s role in synthesizing complex molecules that are of interest in various research fields, including pharmacology and biochemistry.
Homologation and Cross-Coupling Reactions
2-Chloro-5-formylphenylboronic acid: is also used in homologations and conjunctive cross-coupling reactions . These reactions are important for extending carbon chains and introducing functional groups, which are essential steps in the synthesis of many organic molecules.
properties
IUPAC Name |
(2-chloro-5-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTXLDYEFFSFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376833 | |
| Record name | 2-Chloro-5-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-formylphenylboronic acid | |
CAS RN |
1150114-78-5 | |
| Record name | 2-Chloro-5-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(Methylthio)phenyl]-4-oxobutanoic acid](/img/structure/B1585642.png)
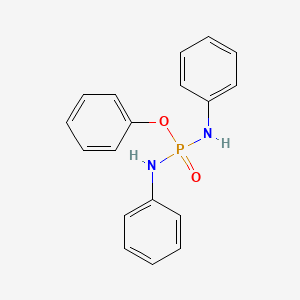


![Calix[8]arene](/img/structure/B1585647.png)
